molecular formula C12H16O3 B14545693 2-(4-Methoxyphenyl)-2,4-dimethyl-1,3-dioxolane CAS No. 61920-13-6

2-(4-Methoxyphenyl)-2,4-dimethyl-1,3-dioxolane

Cat. No.: B14545693
CAS No.: 61920-13-6
M. Wt: 208.25 g/mol
InChI Key: NNRUCTTUKJCQMZ-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-2,4-dimethyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes Dioxolanes are five-membered cyclic acetals that are commonly used as protecting groups for carbonyl compounds in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-2,4-dimethyl-1,3-dioxolane can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with acetone in the presence of an acid catalyst to form the corresponding acetal. The reaction typically proceeds under mild conditions, with the use of a dehydrating agent to drive the equilibrium towards the formation of the dioxolane ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-2,4-dimethyl-1,3-dioxolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the dioxolane ring back to the original carbonyl compounds.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like halides and amines can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-methoxybenzaldehyde, while reduction can regenerate the original carbonyl compounds.

Scientific Research Applications

2-(4-Methoxyphenyl)-2,4-dimethyl-1,3-dioxolane has a wide range of applications in scientific research:

    Chemistry: It is used as a protecting group for carbonyl compounds in organic synthesis, facilitating the selective modification of other functional groups.

    Biology: The compound can be employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Its derivatives may exhibit pharmacological properties, making it a potential candidate for drug development.

    Industry: The compound is used in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-2,4-dimethyl-1,3-dioxolane involves its ability to form stable cyclic acetals, which protect carbonyl groups from unwanted reactions. This stability is due to the formation of a five-membered ring, which is less prone to hydrolysis compared to other protecting groups. The methoxy group can also participate in electronic interactions, influencing the reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)ethanol
  • 4-Methoxyphenylacetic acid
  • 4-Methoxybenzaldehyde

Uniqueness

2-(4-Methoxyphenyl)-2,4-dimethyl-1,3-dioxolane is unique due to its combination of a dioxolane ring and a methoxyphenyl group. This structure provides both stability and reactivity, making it a versatile compound for various applications. Compared to similar compounds, it offers enhanced protection for carbonyl groups and can be easily removed under mild conditions, making it a valuable tool in organic synthesis.

Properties

CAS No.

61920-13-6

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

2-(4-methoxyphenyl)-2,4-dimethyl-1,3-dioxolane

InChI

InChI=1S/C12H16O3/c1-9-8-14-12(2,15-9)10-4-6-11(13-3)7-5-10/h4-7,9H,8H2,1-3H3

InChI Key

NNRUCTTUKJCQMZ-UHFFFAOYSA-N

Canonical SMILES

CC1COC(O1)(C)C2=CC=C(C=C2)OC

Origin of Product

United States

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